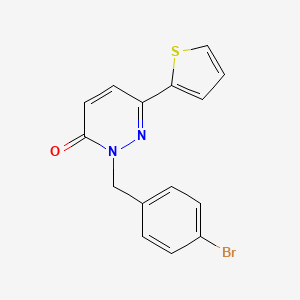

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Description

2-(4-Bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-bromobenzyl substituent at position 2 and a thiophen-2-yl group at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula |

C15H11BrN2OS |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |

InChI |

InChI=1S/C15H11BrN2OS/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |

InChI Key |

LGHTZDYDHYEJRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:

Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.

Introduction of the Bromobenzyl Group: Via nucleophilic substitution reactions.

Attachment of the Thiophene Ring: Through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the pyridazine ring.

Substitution: The bromobenzyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one could have applications in:

Medicinal Chemistry: Potential as a lead compound for drug development.

Biological Studies: Investigating its effects on various biological pathways.

Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can be contextualized by comparing it to analogous pyridazinone derivatives. Key compounds for comparison include:

Structural Analogues and Their Properties

Electronic and Steric Effects

- Thiophene vs. Phenyl/Methoxy Groups : The thiophen-2-yl group in the target compound provides a sulfur atom, which increases electron-richness compared to phenyl or methoxyphenyl groups. This may enhance interactions with aromatic residues in biological targets .

- Halogen Substituents : Bromine at the para position (target compound) vs. meta/fluoro substituents () alters steric bulk and electronic effects. Fluorine’s electronegativity can improve binding specificity in some cases .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELXL () and SHELXT () are critical for refining crystal structures, which could reveal conformational differences induced by substituents .

- Direct Methods : SIR97 () aids in solving crystal structures, particularly for derivatives with complex substitution patterns .

Biological Activity

2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a pyridazine core substituted with a bromobenzyl group and a thiophene ring, has been the subject of various studies aimed at elucidating its biological properties and mechanisms of action.

The molecular formula of this compound is C15H11BrN2OS, with a molecular weight of 347.2 g/mol. The compound's structure can be represented with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H11BrN2OS |

| Molecular Weight | 347.2 g/mol |

| IUPAC Name | 2-[(4-bromophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |

| InChI Key | LGHTZDYDHYEJRW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially blocking the active site of specific enzymes involved in critical biological pathways. More detailed investigations are necessary to identify the exact mechanisms and molecular targets involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Notably, compounds derived from this structure have shown promising results in inhibiting topoisomerases, which are crucial for DNA replication and transcription. For instance, derivatives such as 4-amino substituted thienopyrimidines have demonstrated significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and others, by targeting topoisomerase II .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various derivatives have exhibited significant effects against a range of microbial strains, suggesting that modifications to the core structure can enhance these properties. The structural versatility of the pyridazine scaffold allows for the design of new derivatives with improved efficacy against resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there are indications that this compound may possess anti-inflammatory properties. Studies exploring its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways suggest potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Topoisomerase Inhibition : A study reported that certain derivatives of this compound showed effective inhibition of topoisomerase I and II, which are vital targets in cancer therapy .

- Antimicrobial Screening : Another investigation demonstrated that specific analogs exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in developing new antibiotics .

- Structure-Activity Relationship (SAR) : Research focused on modifying the bromobenzyl and thiophene substituents to optimize biological activity revealed that certain substitutions significantly enhanced potency against cancer cell lines while maintaining selectivity towards target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.